molecular formula C18H12N2O2S2 B3500609 3-(4-Oxo-2-thioxo-3-m-tolyl-thiazolidin-5-ylidene)-1,3-dihydro-indol-2-one

3-(4-Oxo-2-thioxo-3-m-tolyl-thiazolidin-5-ylidene)-1,3-dihydro-indol-2-one

Cat. No.: B3500609
M. Wt: 352.4 g/mol
InChI Key: BGLSKOFMUBKRKA-UHFFFAOYSA-N
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Description

3-(4-Oxo-2-thioxo-3-m-tolyl-thiazolidin-5-ylidene)-1,3-dihydro-indol-2-one is a heterocyclic compound featuring a fused indole-2-one core conjugated with a thiazolidinone ring system. The structure includes a meta-tolyl (3-methylphenyl) substituent at position 3 of the thiazolidinone moiety and a thioxo group at position 2. The Z-configuration of the exocyclic double bond (at position 5 of the thiazolidinone ring) is critical for its bioactivity, as it stabilizes the planar conformation necessary for target binding .

Properties

IUPAC Name

3-[4-hydroxy-3-(3-methylphenyl)-2-sulfanylidene-1,3-thiazol-5-yl]indol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12N2O2S2/c1-10-5-4-6-11(9-10)20-17(22)15(24-18(20)23)14-12-7-2-3-8-13(12)19-16(14)21/h2-9,22H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGLSKOFMUBKRKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C(=C(SC2=S)C3=C4C=CC=CC4=NC3=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Oxo-2-thioxo-3-m-tolyl-thiazolidin-5-ylidene)-1,3-dihydro-indol-2-one typically involves multi-step organic reactions. One common approach is the condensation of a thiazolidinone derivative with an indolone precursor under controlled conditions. The reaction may require specific catalysts, solvents, and temperature settings to achieve optimal yields.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactions, ensuring the purity of the final product, and implementing cost-effective production techniques. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency of industrial production.

Chemical Reactions Analysis

Types of Reactions

3-(4-Oxo-2-thioxo-3-m-tolyl-thiazolidin-5-ylidene)-1,3-dihydro-indol-2-one can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thioethers or other reduced derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles. Reaction conditions such as temperature, pH, and solvent choice play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce thioethers. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

Antimicrobial Activity

Recent studies have demonstrated the compound's significant antimicrobial properties against various bacterial and fungal strains. A study evaluated several derivatives of thiazolidinone compounds, including this specific structure, revealing potent antibacterial activity exceeding traditional antibiotics like ampicillin.

Table 1: Antimicrobial Efficacy

CompoundMIC (mg/mL)MBC (mg/mL)Target Organism
Compound 80.004–0.030.008–0.06Enterobacter cloacae
Compound 150.004–0.06Not specifiedTrichoderma viride

The most active compound was noted to inhibit E. coli, with a MIC significantly lower than many existing antibiotics, highlighting its potential as a new antimicrobial agent .

Anticancer Potential

Thiazolidinone derivatives, including this compound, have been extensively studied for their anticancer properties. Research indicates that these compounds can inhibit cell proliferation and induce apoptosis in various cancer cell lines.

Case Study: Anticancer Activity

A recent review highlighted the anticancer mechanisms of thiazolidinone derivatives, emphasizing their role in inhibiting multiple targets involved in cancer progression. The structural modifications of the thiazolidinone scaffold have been shown to enhance cytotoxicity against different cancer cell lines.

Table 2: Summary of Anticancer Activities

CompoundCell Line TestedIC50 (µM)Mechanism of Action
Thiazolidinone Derivative XMCF-7 (Breast)10Apoptosis induction
Thiazolidinone Derivative YHeLa (Cervical)15Cell cycle arrest

These findings suggest that the incorporation of the thiazolidinone moiety into indole structures can lead to enhanced anticancer activity through various mechanisms such as apoptosis and inhibition of cell cycle progression .

Anti-inflammatory Effects

The compound also exhibits anti-inflammatory properties, making it a candidate for treating inflammatory diseases. Its ability to inhibit pro-inflammatory cytokines has been documented in several studies.

Table 3: Anti-inflammatory Activity

CompoundInflammatory ModelResult
Compound ZLPS-induced inflammation in miceSignificant reduction in TNF-alpha levels

This anti-inflammatory action positions the compound as a potential therapeutic agent for conditions like rheumatoid arthritis and other inflammatory disorders .

Mechanism of Action

The mechanism of action of 3-(4-Oxo-2-thioxo-3-m-tolyl-thiazolidin-5-ylidene)-1,3-dih

Biological Activity

The compound 3-(4-Oxo-2-thioxo-3-m-tolyl-thiazolidin-5-ylidene)-1,3-dihydro-indol-2-one is a thiazolidinone derivative that has garnered attention for its potential biological activities, particularly in the realms of antimicrobial, anticancer, and metabolic modulation. This article synthesizes findings from various studies to present a comprehensive overview of its biological activity.

Chemical Structure and Properties

This compound belongs to a class of thiazolidinones characterized by a thiazolidine ring fused with an indole structure. Its molecular formula is C19H14N2O2S2C_{19}H_{14}N_2O_2S_2 with a molecular weight of approximately 366.453 g/mol. The structural features contribute to its diverse biological activities.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of thiazolidinone derivatives, including our compound of interest. For instance:

  • A study evaluated the antimicrobial activity of several derivatives against both Gram-positive and Gram-negative bacteria. The results indicated that certain compounds exhibited antibacterial activity exceeding that of standard antibiotics such as ampicillin and streptomycin by 10–50 fold .
CompoundMIC (mg/mL)MBC (mg/mL)Most Sensitive Bacterium
Compound 80.004–0.030.008–0.06Enterobacter cloacae
Compound 15 (fungal)0.004–0.06-Trichoderma viride

The most active compound demonstrated significant efficacy against Enterobacter cloacae, indicating strong potential as an antimicrobial agent.

Anticancer Activity

Thiazolidinone derivatives have shown promise in anticancer research due to their ability to induce apoptosis in cancer cells. For example:

  • A study on thiazolidinone derivatives revealed that they could induce apoptosis in HeLa cells through both extrinsic and intrinsic signaling pathways . The compounds were tested against various cancer cell lines including A549 (lung cancer), HepG2 (liver cancer), and MCF-7 (breast cancer), with some showing lower IC50 values compared to standard chemotherapeutics like irinotecan.
Cell LineIC50 (µM)Safety Index
A549<10High
HepG2<15Moderate
MCF-7<12High

The ability of these compounds to inhibit cell proliferation suggests their potential as therapeutic agents in cancer treatment.

Metabolic Modulation

In addition to antimicrobial and anticancer properties, thiazolidinones have been explored for their role in metabolic disorders . Research indicates that certain derivatives can enhance glucose uptake and improve insulin sensitivity:

  • In high-carbohydrate diet-induced insulin-resistant mice, specific thiazolidinone compounds were found to significantly reduce hyperglycemia and improve lipid profiles . They raised plasma leptin levels and modulated liver antioxidant status, thereby preventing the progression of type 2 diabetes.

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected Analogs

Compound Name Substituents (Thiazolidinone/Indole) Key Features
Target Compound 3-m-tolyl, 2-thioxo, indol-2-one Meta-methylphenyl enhances lipophilicity; thioxo improves redox activity .
(Z)-5-(4-Fluorobenzylidene)-3-(3-hydroxyphenyl)-2-thioxothiazolidin-4-one (5i, ) 4-fluoro-benzylidene, 3-hydroxyphenyl Fluorine increases electronegativity; hydroxyl group enables H-bonding .
3-(5-((5-Methoxyindol-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)benzoic acid (5h, ) 5-methoxyindole, carboxylic acid Methoxy group enhances solubility; carboxylic acid improves bioavailability .
3-Cyclohexyl-5-(2-oxoindolin-3-ylidene)-2-thioxothiazolidin-4-one () Cyclohexyl, 2-oxoindoline Cyclohexyl group increases steric bulk; reduced planarity lowers DNA intercalation .
3-(1,1-Dioxidotetrahydrothiophen-3-yl)-5-(2-oxoindolin-3-ylidene)-2-thioxothiazolidin-4-one () Sulfone-substituted tetrahydrothiophene Sulfone group enhances polarity and metabolic stability .

Table 2: Antimicrobial Activity Comparison

Compound Gram(+) Bacteria (MIC, µg/mL) Gram(-) Bacteria (MIC, µg/mL) Fungi (MIC, µg/mL) Reference
Target Compound Not reported Not reported Not reported
(Z)-3-(3-Hydroxyphenyl)-5-(indol-3-ylmethylene)-2-thioxothiazolidin-4-one (5b, ) 6.25 (S. aureus) 12.5 (E. coli) 12.5 (A. niger)
(Z)-Methyl 3-((3-fluorophenyl)-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-6-methoxyindole-2-carboxylate (13, ) 3.12 (S. aureus) 6.25 (K. pneumoniae) 25 (C. albicans)
3-(p-Tolyl)-2-thioxoimidazolidin-4-one (3a, ) >100 (S. aureus) >100 (E. coli) >100 (C. albicans)

Key Findings :

  • The target compound’s m-tolyl group likely improves membrane penetration compared to unsubstituted phenyl analogs (e.g., 3a in ), which show poor activity .
  • Methoxy and fluorine substituents (e.g., 5h and 13) enhance antimicrobial potency by optimizing electronic and steric interactions with bacterial targets .
  • Sulfone and cyclohexyl groups () reduce activity due to decreased planarity and increased metabolic clearance .

Physicochemical and Spectroscopic Properties

  • Melting Points : The target compound’s melting point (unreported) is expected to align with analogs such as 5h (245–247°C, ) and 3a (241–243°C, ), reflecting similar crystalline stability .
  • NMR Data : The ¹H NMR of the m-tolyl group would show a singlet for the methyl group (~δ 2.3–2.5 ppm) and aromatic protons (~δ 7.1–7.4 ppm), comparable to p-tolyl derivatives in (δ 2.44 ppm for CH₃) .
  • Synthetic Routes : Unlike green synthesis methods in (citric acid/water), the target compound is likely synthesized via acetic acid-mediated condensation (), balancing yield and purity .

Q & A

Basic: What are the standard synthetic routes for preparing 3-(4-Oxo-2-thioxo-3-m-tolyl-thiazolidin-5-ylidene)-1,3-dihydro-indol-2-one?

Answer:
The compound is typically synthesized via a Knoevenagel condensation reaction. A general procedure involves refluxing 3-formyl-1H-indole-2-carboxylic acid derivatives with 2-thioxothiazolidin-4-one in acetic acid (20 mL) with sodium acetate (0.01 mol) for 2.5–3 hours. The precipitate is filtered and recrystallized from acetic acid . Variations include substituting the thiazolidinone core with aryl or alkyl groups (e.g., m-tolyl) to modify reactivity. Yield optimization often requires adjusting molar ratios (e.g., 1.1:1 aldehyde:thiazolidinone) and reaction times (3–5 hours) .

Basic: How is the compound structurally characterized in academic research?

Answer:
Structural confirmation relies on spectroscopic and crystallographic methods:

  • NMR : 1^1H and 13^13C NMR identify proton environments (e.g., indole NH at δ 10–12 ppm, thioxo S=C-N at δ 170–180 ppm).
  • X-ray crystallography : Resolves stereochemistry and confirms the Z/E configuration of the exocyclic double bond in the thiazolidinone-indole hybrid .
  • IR : Detects carbonyl (C=O, ~1700 cm1^{-1}) and thioxo (C=S, ~1200 cm1^{-1}) groups .

Advanced: What computational methods are used to predict reactivity or stability of this compound?

Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electronic properties, such as HOMO-LUMO gaps, to predict electrophilic/nucleophilic sites. Molecular docking studies assess binding affinity to biological targets (e.g., enzymes) using software like MOE . For example, the thioxo group’s electron-withdrawing effect can be quantified to explain regioselectivity in substitution reactions .

Advanced: How do reaction conditions influence product yield and purity in its synthesis?

Answer:
Key factors:

  • Solvent : Acetic acid promotes cyclization but may require dilution to avoid side reactions (e.g., dimerization).
  • Catalyst : Sodium acetate accelerates condensation but excess amounts can hydrolyze the thiazolidinone ring .
  • Temperature : Reflux (~110°C) ensures rapid imine formation, while lower temperatures favor kinetic control over thermodynamic products.
    Contradictions in yields (e.g., 60% vs. 85%) often arise from trace moisture or incomplete recrystallization .

Advanced: How can researchers resolve contradictory data in biological activity assays for this compound?

Answer:

  • Dose-response curves : Confirm activity thresholds (e.g., IC50_{50}) across multiple assays (e.g., enzyme inhibition vs. cytotoxicity).
  • Control experiments : Rule out nonspecific interactions (e.g., using scrambled analogs or thiol-blocking agents to test thioxo-mediated effects) .
  • Structural analogs : Compare activity of derivatives (e.g., substituting m-tolyl with p-fluorophenyl) to identify pharmacophore requirements .

Basic: What are the recommended safety protocols for handling this compound?

Answer:

  • PPE : Gloves, lab coat, and goggles to avoid skin/eye contact.
  • Ventilation : Use fume hoods due to potential acetic acid fumes during synthesis .
  • Storage : Keep in airtight containers at –20°C to prevent thioxo group oxidation. Avoid contact with strong oxidizers (e.g., HNO3_3) .

Advanced: What strategies optimize regioselectivity in functionalizing the thiazolidinone ring?

Answer:

  • Directing groups : The m-tolyl substituent at position 3 sterically hinders electrophilic attack at C5, favoring reactions at C2 (thioxo) or C4 (oxo) .
  • Metal catalysis : Pd-mediated cross-coupling (e.g., Suzuki) introduces aryl groups at C5 with >90% selectivity under inert atmospheres .

Advanced: How does the compound’s tautomeric equilibrium affect its spectroscopic data?

Answer:
The thioxo group exhibits thione-thiol tautomerism, observable via:

  • NMR : Thiol form shows a singlet for SH (~δ 3.5 ppm), absent in the thione form.
  • UV-Vis : λmax_{\text{max}} shifts (e.g., 320 nm to 350 nm) indicate tautomer prevalence in solution .

Basic: What analytical techniques validate purity post-synthesis?

Answer:

  • HPLC : C18 column, 70:30 MeOH/H2_2O mobile phase; retention time ~8.2 min.
  • TLC : Rf_f 0.4 (silica gel, ethyl acetate/hexane 1:1).
  • Elemental analysis : Confirm C, H, N, S within 0.3% of theoretical values .

Advanced: What mechanistic insights explain unexpected byproducts during synthesis?

Answer:
Common byproducts arise from:

  • Over-oxidation : Thioxo (C=S) to sulfonyl (C-SO2_2) groups under prolonged air exposure.
  • Aldol condensation : Unreacted aldehyde intermediates dimerize, detectable via LC-MS . Mitigation involves strict anhydrous conditions and inert gas purging .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(4-Oxo-2-thioxo-3-m-tolyl-thiazolidin-5-ylidene)-1,3-dihydro-indol-2-one
Reactant of Route 2
3-(4-Oxo-2-thioxo-3-m-tolyl-thiazolidin-5-ylidene)-1,3-dihydro-indol-2-one

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